5-hydroxy-10H-acridophosphine 5-oxide

Description

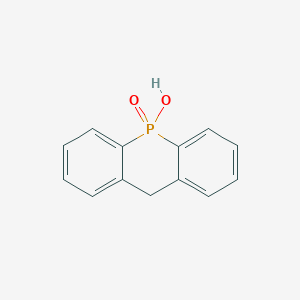

5-Hydroxy-10H-acridophosphine 5-oxide is a phosphorus-containing heterocyclic compound characterized by an acridine backbone fused with a phosphine oxide group at position 5 and a hydroxyl substituent. The acridine moiety confers aromaticity and planar rigidity, while the phosphine oxide group introduces polarity and redox activity. This compound is synthesized via oxidation and functionalization of acridophosphine precursors, as exemplified by methods involving dichloromethane and p-chloranil in related acridophosphine oxide syntheses . Its structural uniqueness lies in the combination of electron-rich aromatic systems and electron-withdrawing phosphorus-oxygen bonds, making it a candidate for applications in catalysis, photochemistry, and medicinal chemistry.

Properties

CAS No. |

18593-24-3 |

|---|---|

Molecular Formula |

C13H11O2P |

Molecular Weight |

230.2 g/mol |

IUPAC Name |

5-hydroxy-10H-acridophosphine 5-oxide |

InChI |

InChI=1S/C13H11O2P/c14-16(15)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)16/h1-8H,9H2,(H,14,15) |

InChI Key |

MZCKCNQMJNYJMV-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2P(=O)(C3=CC=CC=C31)O |

Canonical SMILES |

C1C2=CC=CC=C2P(=O)(C3=CC=CC=C31)O |

Other CAS No. |

18593-24-3 |

Synonyms |

5,10-Dihydro-5-hydroxyacridophosphine 5-oxide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-10H-acridophosphine 5-oxide typically involves the reaction of acridine derivatives with phosphine oxides under controlled conditions. One common method includes the use of a phosphine oxide precursor and an acridine derivative in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-10H-acridophosphine 5-oxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

5-hydroxy-10H-acridophosphine 5-oxide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-hydroxy-10H-acridophosphine 5-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

The following compounds share structural motifs (e.g., fused aromatic systems, oxide groups) or functional overlap with 5-hydroxy-10H-acridophosphine 5-oxide:

Dibenzo[b,d]thiophene 5-Oxide

- Structure : A sulfur-containing fused aromatic system with a sulfoxide group.

- Applications : Acts as a cationic photoinitiator in coatings and inks due to its ability to generate reactive species under UV light .

- Comparison: Reactivity: The sulfur oxide in dibenzo[b,d]thiophene 5-oxide exhibits lower thermal stability compared to the phosphorus oxide in this compound, limiting its use in high-temperature processes.

Pyrazolo[5,1-c][1,2,4]benzotriazine 5-Oxide (CGS9896)

- Structure : A nitrogen-rich heterocycle with a central oxide group.

- Applications : Modulates GABAA receptors, showing promise in treating cognitive disorders by enhancing memory retention in preclinical models .

- Comparison :

- Bioactivity : While CGS9896 targets neurological pathways, this compound’s bioactivity remains underexplored but may leverage its aromaticity for DNA intercalation or enzyme inhibition.

- Synthetic Complexity : CGS9896 derivatives require multi-step functionalization of benzotriazine cores, whereas acridophosphine oxides can be synthesized via direct oxidation of phosphine precursors .

β-Caryophyllene Oxide

- Structure : A bicyclic sesquiterpene oxide isolated from natural sources.

- Applications : Demonstrates anticancer and analgesic properties via modulation of TRP channels and apoptosis pathways .

- Mechanism: The oxide group in β-caryophyllene oxide mediates lipid membrane interactions, whereas phosphorus oxides in acridophosphines may participate in Lewis acid-base chemistry.

5,10-Dihydro-5-Phenylacridophosphine

- Structure: A non-oxidized acridophosphine analog with a phenyl substituent.

- Applications : Serves as a precursor for phosphine ligands in catalysis .

- Comparison: Oxidation State: The absence of an oxide group in 5,10-dihydro-5-phenylacridophosphine reduces its polarity, making it more suitable for organometallic catalysis rather than polar solvent-based applications. Stability: Oxidation to the 5-oxide form enhances thermal and oxidative stability, critical for photochemical applications.

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.